![molecular formula C3H6N2 B14453448 2,5-Diazabicyclo[2.1.0]pentane CAS No. 75173-07-8](/img/structure/B14453448.png)
2,5-Diazabicyclo[2.1.0]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazabicyclo[2.1.0]pentane is a bicyclic organic compound with the molecular formula C₃H₆N₂. This compound is characterized by its unique structure, which consists of a five-membered ring with two nitrogen atoms. It is a colorless liquid at room temperature and is known for its high reactivity due to the strain in its bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[2.1.0]pentane can be synthesized through several methods. One common method involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene . This process involves heating the precursor compound to high temperatures, causing it to decompose and form this compound.
Another method includes the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, where ultraviolet light is used to break the chemical bonds in the precursor, leading to the formation of the desired compound . Additionally, the pyrolysis of N-phenyl-2-oxo-3-azabicyclo[2.2.1]heptane and the addition of methylene to cyclobutene are also viable synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale pyrolysis or photolysis processes. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazabicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Isomerization: It can isomerize to form cyclopentene or 1,4-pentadiene.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, iodine, and hydrogen bromide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require catalysts like platinum .
Major Products
The major products formed from reactions involving this compound include cyclopentene, bromocyclopentane, and cis-1,3-diacetoxycyclopentane .
Applications De Recherche Scientifique
2,5-Diazabicyclo[2.1.0]pentane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Diazabicyclo[2.1.0]pentane involves its high reactivity due to the strain in its bicyclic structure. This strain makes the compound highly susceptible to ring-opening reactions, which can lead to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
2,5-Diazabicyclo[2.1.0]pentane can be compared to other bicyclic compounds such as:
Bicyclo[2.1.0]pentane: Similar in structure but lacks the nitrogen atoms, making it less reactive.
2,3-Diazabicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of this compound, it has a larger ring structure and different reactivity.
N-Phenyl-2-oxo-3-azabicyclo[2.2.1]heptane: Another related compound used in synthetic routes to produce this compound.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
75173-07-8 |
|---|---|
Formule moléculaire |
C3H6N2 |
Poids moléculaire |
70.09 g/mol |
Nom IUPAC |
2,5-diazabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C3H6N2/c1-2-3(4-1)5-2/h2-5H,1H2 |
Clé InChI |
FTGFEAWOLFEXBI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(N1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)
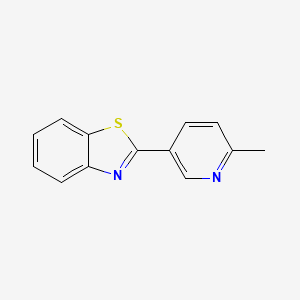


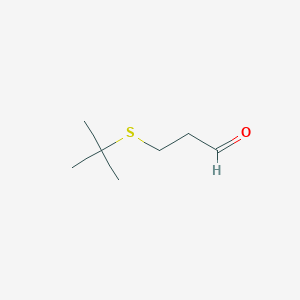
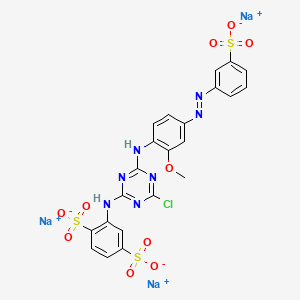
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)


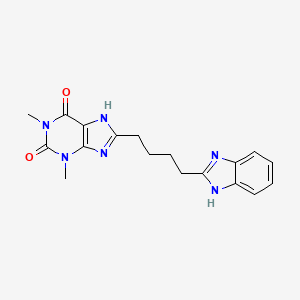
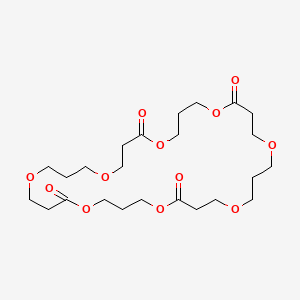

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
